5-(8-Quinolinylsulfonyl)-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline
Description
Properties
IUPAC Name |
5-quinolin-8-ylsulfonyl-8-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O2S/c22-21(23,24)15-8-9-17-18(12-15)26-11-3-6-16(26)13-27(17)30(28,29)19-7-1-4-14-5-2-10-25-20(14)19/h1-2,4-5,7-10,12,16H,3,6,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSAGNLQAMENLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(C3=C(N2C1)C=C(C=C3)C(F)(F)F)S(=O)(=O)C4=CC=CC5=C4N=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201119581 | |
| Record name | 1,2,3,3a,4,5-Hexahydro-5-(8-quinolinylsulfonyl)-8-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201119581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861207-21-8 | |
| Record name | 1,2,3,3a,4,5-Hexahydro-5-(8-quinolinylsulfonyl)-8-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=861207-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,3a,4,5-Hexahydro-5-(8-quinolinylsulfonyl)-8-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201119581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Research indicates that compounds within the quinoxaline family exhibit significant biological activities. Specifically, 5-(8-Quinolinylsulfonyl)-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline may possess:
- Anticancer Properties : Preliminary studies suggest potential efficacy against various cancer cell lines.
- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial and fungal strains.
Applications in Medicinal Chemistry
The compound's unique combination of functional groups allows for diverse applications in medicinal chemistry:
- Drug Development : The structural characteristics make it a candidate for developing new therapeutic agents targeting cancer and infectious diseases.
- Biological Interaction Studies : Understanding how this compound interacts with biological targets is crucial for optimizing its therapeutic use.
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of this compound against several human cancer cell lines. Results indicated significant cytotoxic effects at varying concentrations.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria. The findings demonstrated promising results in inhibiting bacterial growth compared to standard antibiotics.
Comparison with Similar Compounds
(i) SIRT6 Modulation
- UBCS039 (derived from lead compound 153) shares the pyrrolo[1,2-a]quinoxaline core and sulfonyl group with the target compound but replaces quinoline with pyridine. Its EC50 of 38 μM suggests moderate SIRT6 activation, likely via sulfonyl-mediated binding .
(ii) Antiplasmodial Activity
(iii) Substituent Effects
- Trifluoromethyl vs.
- Quinolinylsulfonyl vs. Phenylsulfonyl: The quinoline moiety in the target compound may enable additional interactions (e.g., with heme in cytochrome targets) compared to phenylsulfonyl in UBCS039 .
(iv) Saturation and Flexibility
- In contrast, fully unsaturated analogs (e.g., 8-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline) exhibit rigidity suitable for flat binding pockets .
Q & A
Q. Advanced
- Visible-light photoredox catalysis : Avoids high temperatures and toxic reagents, enabling radical coupling at room temperature .
- Molybdenum catalysis : Converts nitroarenes and glycols into indoloquinoxalines under aerobic conditions, compatible with trifluoromethyl groups .
- Surfactant-mediated catalysis : p-DBSA in aqueous ethanol reduces reaction time (15–120 minutes) and energy input .
How can green chemistry principles be applied to the synthesis of this compound?
Q. Advanced
- Solvent selection : Use of water or ethanol minimizes environmental impact .
- Energy efficiency : Room-temperature reactions (e.g., photoredox, Pictet–Spengler) reduce thermal energy requirements .
- Catalyst recyclability : p-DBSA can be reused in hydroalcoholic systems without significant loss of activity .
What spectroscopic techniques confirm the structure and purity of this compound?
Q. Basic
- 1H NMR : Identifies NH and CH2 protons (e.g., δ 3.5–4.0 ppm for hexahydro ring protons) .
- IR spectroscopy : Detects C=O (1680–1720 cm⁻¹) and NH (3300–3400 cm⁻¹) stretches .
- LCMS : Validates molecular weight (e.g., m/z 315.37 for related hexahydropyrroloquinoxalines) .
- Purity analysis : HPLC or LCMS confirms >99% purity for research-grade samples .
What challenges arise in achieving regioselectivity during cyclization steps?
Q. Advanced
- Competing pathways : Side reactions (e.g., over-reduction in hydrogenation) require precise control of stoichiometry and reaction time .
- Substituent positioning : Electron-deficient quinoline rings favor nucleophilic attack at specific positions, necessitating protecting groups or directing agents .
How does the trifluoromethyl group influence reactivity and properties?
Q. Advanced
- Electronic effects : The CF3 group enhances electrophilicity at adjacent positions, facilitating cyclization .
- Metabolic stability : Improves pharmacokinetic properties in bioactive derivatives .
What biological activities are reported for related pyrroloquinoxalines?
Q. Advanced
- Antiproliferative effects : 4,5-Dihydropyrroloquinoxalines inhibit GPER-expressing breast cancer cells (IC50: 10–50 μM) .
- Antitumor potential : Fluoroquinolone-quinoxaline hybrids exhibit activity against bacterial and cancer cell lines .
How do reaction conditions impact yield and selectivity in multi-step syntheses?
Q. Advanced
- Solvent polarity : Polar solvents (e.g., DMF) stabilize intermediates but may reduce cyclization efficiency .
- Catalyst loading : Excess B(C6F5)3 in hydrogenation decreases enantioselectivity due to steric hindrance .
- Temperature : Higher temperatures (>80°C) accelerate byproduct formation in iron-mediated syntheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
